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molecular formula C8H9ClN2O B040353 5-amino-2-chloro-N-methylbenzamide CAS No. 111362-49-3

5-amino-2-chloro-N-methylbenzamide

Cat. No. B040353
M. Wt: 184.62 g/mol
InChI Key: WDZISULUDCXQAQ-UHFFFAOYSA-N
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Patent
US07618968B2

Procedure details

To a suspension of 2-chloro-N-methyl-5-nitro-benzamide (2.3 mmol) in concentrated hydrochloric acid (3 ml) was added a solution of tin dichloride (1.4 g, 7.2 mmol) in concentrated hydrochloric acid (4 ml). After stirring for 20 hours, the mixture was cooled in an ice bath and treated with 50% sodium hydroxide to basic pH. The mixture was extracted with ethyl acetate (3×25 ml). The combined extracts were dried over sodium sulfate and concentrated under reduced pressure to provide 5-amino-2-chloro-N-methylbenzamide (274 mg, 88% yield).
Quantity
2.3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].[Sn](Cl)Cl.[OH-].[Na+]>Cl>[NH2:12][C:9]1[CH:10]=[CH:11][C:2]([Cl:1])=[C:3]([CH:8]=1)[C:4]([NH:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
2.3 mmol
Type
reactant
Smiles
ClC1=C(C(=O)NC)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)NC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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